

Hexanoyl Chloride: A Technical Guide to its Functional Group and Reactivity

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Compound of Interest

Compound Name: Hexanoyl chloride

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Abstract

Hexanoyl chloride, a six-carbon straight-chain acyl chloride, is a pivotal reagent in organic synthesis, prized for its high reactivity as an acylating agent. This technical guide provides an in-depth exploration of the **hexanoyl chloride** functional group, its reactivity profile, and its application in key chemical transformations. Detailed experimental protocols for its synthesis and characteristic reactions are presented, alongside a comprehensive summary of its spectroscopic data. This document aims to serve as a valuable resource for professionals in research, and pharmaceutical development, facilitating the effective utilization of this versatile chemical intermediate.

Introduction

Hexanoyl chloride ($C_6H_{11}ClO$), also known as caproyl chloride, is a colorless to pale yellow liquid with a pungent odor. Its structure consists of a hexanoyl group ($CH_3(CH_2)_4C(=O)-$) attached to a chlorine atom. This acyl chloride functional group is characterized by a highly electrophilic carbonyl carbon, making it susceptible to nucleophilic attack and an excellent acylating agent. Its utility spans the synthesis of a wide array of organic compounds, including esters, amides, and ketones, which are often key intermediates in the production of pharmaceuticals, agrochemicals, and fragrances.[1]

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of **hexanoyl chloride** is provided below for easy reference.

Property	Value
Molecular Formula	C ₆ H ₁₁ ClO
Molecular Weight	134.60 g/mol
CAS Number	142-61-0
Boiling Point	151-153 °C
Density	0.963 g/mL at 25 °C
Solubility	Soluble in ether, chloroform; reacts with water. [2]
IR (C=O stretch)	~1800 cm ⁻¹
¹ H NMR (CDCl ₃)	See Table 2
¹³ C NMR (CDCl ₃)	See Table 3

Table 1: Physicochemical Properties of **Hexanoyl Chloride**

Table 2: ¹H NMR Spectroscopic Data for **Hexanoyl Chloride**

Assignment	Chemical Shift (ppm)	Multiplicity
CH ₃	~0.9	Triplet
(CH ₂) ₃	~1.3-1.7	Multiplet
CH ₂ -C=O	~2.9	Triplet

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

Table 3: ¹³C NMR Spectroscopic Data for **Hexanoyl Chloride**

Assignment	Chemical Shift (ppm)
CH ₃	~13.9
CH ₂	~22.3, ~24.4, ~31.1
CH ₂ -C=O	~47.5
C=O	~173.5

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

Reactivity and Reaction Mechanisms

The reactivity of **hexanoyl chloride** is dominated by the electrophilicity of the carbonyl carbon. The chlorine atom is an effective leaving group, facilitating nucleophilic acyl substitution reactions.

Nucleophilic Acyl Substitution

The general mechanism for nucleophilic acyl substitution with **hexanoyl chloride** proceeds through a tetrahedral intermediate.

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References

- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. Hexanoyl chloride [webbook.nist.gov]
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